molecular formula C35H60O3 B14474976 2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester CAS No. 71660-26-9

2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester

Cat. No.: B14474976
CAS No.: 71660-26-9
M. Wt: 528.8 g/mol
InChI Key: SZCAUZSZQPVKQY-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester is an organic compound that belongs to the class of esters It is derived from 2-propenoic acid and 4-hydroxyphenyl, with a hexacosyl group attached to the ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester typically involves the esterification of 3-(4-hydroxyphenyl)-2-propenoic acid with hexacosanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is being conducted on its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of polymers and as an additive in cosmetics and personal care products.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester involves its interaction with specific molecular targets. The hydroxyl group on the phenyl ring can form hydrogen bonds with enzymes or receptors, leading to changes in their activity. The ester group can also undergo hydrolysis, releasing the active 3-(4-hydroxyphenyl)-2-propenoic acid, which can then interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)-2-propenoic acid methyl ester: Similar structure but with a methyl group instead of a hexacosyl group.

    3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid: Contains an additional methoxy group on the phenyl ring.

    p-Coumaric acid: The parent compound without the ester group.

Uniqueness

2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester is unique due to the presence of the long hexacosyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This long chain can influence the compound’s solubility, melting point, and interaction with biological membranes, making it suitable for specific applications in drug delivery and material science.

Properties

CAS No.

71660-26-9

Molecular Formula

C35H60O3

Molecular Weight

528.8 g/mol

IUPAC Name

hexacosyl 3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C35H60O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-32-38-35(37)31-28-33-26-29-34(36)30-27-33/h26-31,36H,2-25,32H2,1H3

InChI Key

SZCAUZSZQPVKQY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O

Origin of Product

United States

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